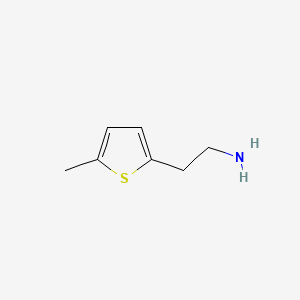

2-(5-Methyl-2-thienyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methylthiophen-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6-2-3-7(9-6)4-5-8/h2-3H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYWLNRNWZOIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564036 | |

| Record name | 2-(5-Methylthiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30433-92-2 | |

| Record name | 2-(5-Methylthiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(5-Methyl-2-thienyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(5-Methyl-2-thienyl)ethanamine, a valuable building block in medicinal chemistry and drug development. Two primary pathways are detailed: the formylation of 2-methylthiophene followed by homologation and reductive amination, and an alternative route commencing with the synthesis of 2-(5-methyl-2-thienyl)ethanol. This document includes detailed experimental protocols, quantitative data, and workflow visualizations to facilitate the efficient and reliable synthesis of the target compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a substituted thiophene ring, is prevalent in a wide range of therapeutic agents. The strategic placement of the methyl and ethylamine groups on the thiophene core allows for diverse chemical modifications, making it a versatile scaffold in drug discovery programs. This guide outlines two robust synthetic strategies to access this important molecule, providing researchers with the necessary information to select and implement the most suitable method for their specific needs.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound are presented.

Route 1: Vilsmeier-Haack Formylation and Subsequent Homologation/Amination

This pathway commences with the formylation of commercially available 2-methylthiophene to yield 5-methyl-2-thiophenecarboxaldehyde. Subsequent one-carbon homologation provides the key intermediate, 2-(5-methylthiophen-2-yl)acetaldehyde, which is then converted to the target amine via reductive amination.

Route 2: Synthesis via 2-(5-Methyl-2-thienyl)ethanol

An alternative approach involves the initial synthesis of 2-(5-methyl-2-thienyl)ethanol. This alcohol can then be transformed into the corresponding ethanamine through various methods, including conversion to a suitable leaving group followed by nucleophilic substitution with an amine source.

Experimental Protocols

Route 1: Detailed Experimental Procedures

Step 1: Synthesis of 5-Methyl-2-thiophenecarboxaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.

-

Reaction Scheme:

-

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).

-

Cool the flask to 0-5 °C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

-

Stir the mixture at 0-5 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

-

To this freshly prepared reagent, add 2-methylthiophene (1.0 equivalent) dropwise, keeping the internal temperature between 10-20 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, carefully pour the mixture onto a large excess of crushed ice with vigorous stirring.

-

Neutralize the acidic mixture by the slow addition of a saturated sodium acetate solution or a dilute sodium hydroxide solution to a pH of 6-7.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

-

Combine the organic extracts, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

| Reagent | Molar Ratio | Notes |

| 2-Methylthiophene | 1.0 | Starting material |

| Phosphorus oxychloride | 1.1 | Corrosive, handle with care |

| N,N-Dimethylformamide | 3.0 | Anhydrous grade is essential |

| Reported Yield | Good to Excellent (up to 99% on lab scale) [1] |

Step 2: Synthesis of 2-(5-Methylthiophen-2-yl)acetaldehyde (Wittig Homologation)

The Wittig reaction provides a classic and effective method for one-carbon homologation of aldehydes.

-

Reaction Scheme:

-

Experimental Protocol (Analogous Procedure):

-

Prepare methoxymethyltriphenylphosphonium chloride from triphenylphosphine and chloromethyl methyl ether.

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend methoxymethyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a strong base such as sodium hydride or n-butyllithium (1.1 equivalents) portion-wise or dropwise to generate the ylide.

-

Stir the resulting orange-red solution at 0 °C for 30 minutes.

-

Add a solution of 5-methyl-2-thiophenecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the addition of water.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude enol ether.

-

Dissolve the crude enol ether in a mixture of THF and aqueous hydrochloric acid (e.g., 2 M).

-

Stir the mixture at room temperature for 1-2 hours to effect hydrolysis to the aldehyde.

-

Neutralize the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude aldehyde by column chromatography on silica gel.

-

| Reagent | Molar Ratio | Notes |

| 5-Methyl-2-thiophenecarboxaldehyde | 1.0 | Starting aldehyde |

| Methoxymethyltriphenylphosphonium chloride | 1.1 | Ylide precursor |

| Strong Base (e.g., NaH, n-BuLi) | 1.1 | Handle pyrophoric reagents with caution |

| Expected Yield | Moderate to Good |

Step 3: Synthesis of this compound (Reductive Amination)

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.

-

Reaction Scheme:

-

Experimental Protocol:

-

Dissolve 2-(5-methylthiophen-2-yl)acetaldehyde (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (excess).

-

To this mixture, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) is a common choice as it selectively reduces the imine in the presence of the aldehyde. Alternatively, sodium triacetoxyborohydride can be used.

-

If using NaBH₃CN, the reaction is typically run at a slightly acidic pH (around 6-7), which can be maintained by the addition of a small amount of acetic acid.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of dilute hydrochloric acid.

-

Make the solution basic by adding a concentrated sodium hydroxide solution.

-

Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude amine can be purified by distillation under reduced pressure or by column chromatography.

-

| Reagent | Molar Ratio | Notes |

| 2-(5-Methylthiophen-2-yl)acetaldehyde | 1.0 | Starting aldehyde |

| Ammonia Source (e.g., NH₃ in MeOH) | Excess | Drives imine formation |

| Sodium Cyanoborohydride | 1.5 | Handle cyanide-containing reagents with care |

| Expected Yield | Good |

Route 2: Detailed Experimental Procedures

Step 1: Synthesis of 2-(5-Methyl-2-thienyl)ethanol

This alcohol can be prepared from 2-bromo-5-methylthiophene.

-

Reaction Scheme (Analogous Procedure based on Heck Reaction):

-

2-Bromo-5-methylthiophene + Vinyl acetate -> 2-(5-Methyl-2-thienyl)vinyl acetate

-

2-(5-Methyl-2-thienyl)vinyl acetate + H2/Pd/C -> 2-(5-Methyl-2-thienyl)ethanol

-

-

Experimental Protocol (Analogous Procedure):

-

Heck Reaction: In a reaction vessel, combine 2-bromo-5-methylthiophene (1.0 equivalent), vinyl acetate (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., triethylamine or potassium carbonate, 2.0 equivalents) in a suitable solvent such as acetonitrile or DMF. Heat the mixture to 80-100 °C for several hours until the starting material is consumed (monitored by TLC or GC). After cooling, filter the reaction mixture, and partition the filtrate between water and an organic solvent. Wash the organic layer, dry, and concentrate. Purify the resulting vinyl acetate derivative by column chromatography.

-

Reduction: Dissolve the purified 2-(5-methyl-2-thienyl)vinyl acetate in a solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete. Filter the catalyst through Celite, and concentrate the filtrate to obtain 2-(5-methyl-2-thienyl)ethanol, which can be purified by distillation.

-

| Reagent | Molar Ratio | Notes |

| 2-Bromo-5-methylthiophene | 1.0 | Starting material |

| Vinyl acetate | 1.5 | Alkene for Heck coupling |

| Palladium Catalyst | 1-5 mol% | e.g., Pd(OAc)₂ |

| Base | 2.0 | e.g., Triethylamine |

| Palladium on Carbon (10%) | Catalytic | For hydrogenation |

| Expected Yield | Good over two steps |

Step 2: Conversion of 2-(5-Methyl-2-thienyl)ethanol to this compound

This transformation can be achieved by converting the alcohol into a good leaving group followed by amination.

-

Reaction Scheme (via Tosylate Intermediate):

-

2-(5-Methyl-2-thienyl)ethanol + TsCl -> 2-(5-Methyl-2-thienyl)ethyl tosylate

-

2-(5-Methyl-2-thienyl)ethyl tosylate + NH3 -> this compound

-

-

Experimental Protocol (Analogous Procedure):

-

Tosylation: Dissolve 2-(5-methyl-2-thienyl)ethanol (1.0 equivalent) in pyridine or dichloromethane containing triethylamine (1.5 equivalents). Cool the solution to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir until complete. Quench with water and extract with an organic solvent. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry and concentrate to give the crude tosylate, which can be used in the next step without further purification.

-

Amination: Dissolve the crude tosylate in a concentrated solution of ammonia in methanol or in liquid ammonia in a sealed pressure vessel. Heat the mixture to a temperature between 60-100 °C for several hours. After cooling, vent the excess ammonia and concentrate the reaction mixture. Partition the residue between dilute aqueous acid and an organic solvent. Make the aqueous layer basic and extract with an organic solvent. Dry the organic extracts and concentrate to afford the crude amine, which can be purified by distillation.

-

| Reagent | Molar Ratio | Notes |

| 2-(5-Methyl-2-thienyl)ethanol | 1.0 | Starting alcohol |

| p-Toluenesulfonyl chloride | 1.2 | Forms a good leaving group |

| Ammonia | Excess | Nucleophile for substitution |

| Expected Yield | Good over two steps |

Data Presentation

Summary of Synthetic Routes and Expected Yields

| Route | Key Steps | Starting Material | Key Intermediates | Final Product | Overall Expected Yield |

| 1 | 1. Vilsmeier-Haack Formylation2. Wittig Homologation3. Reductive Amination | 2-Methylthiophene | 5-Methyl-2-thiophenecarboxaldehyde, 2-(5-Methylthiophen-2-yl)acetaldehyde | This compound | Moderate to Good |

| 2 | 1. Heck Reaction & Reduction2. Tosylation & Amination | 2-Bromo-5-methylthiophene | 2-(5-Methyl-2-thienyl)ethanol, 2-(5-Methyl-2-thienyl)ethyl tosylate | This compound | Good |

Mandatory Visualizations

Diagram 1: Synthetic Workflow for Route 1

Caption: Synthetic workflow for the preparation of this compound via Route 1.

Diagram 2: Logical Relationships in Reductive Amination

Caption: Key transformations in the reductive amination of an aldehyde to a primary amine.

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of this compound. Route 1, utilizing the Vilsmeier-Haack reaction, offers a direct approach from a simple starting material, while Route 2 provides a robust alternative via a functionalized thiophene precursor. The choice between these routes will depend on the specific requirements of the researcher, including reagent availability, scale of synthesis, and desired purity. The provided experimental protocols and supplementary data are intended to serve as a valuable resource for scientists and professionals engaged in the synthesis of this and related compounds for applications in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Methyl-2-thienyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methyl-2-thienyl)ethanamine is a substituted thiophene derivative with potential applications in medicinal chemistry and drug design. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows to aid in laboratory investigations.

Core Physicochemical Properties

Data Presentation: Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₁NS | - |

| Molecular Weight | 141.24 g/mol | [1] |

| CAS Number | 30433-92-2 | [1] |

| Predicted pKa | 9.47 ± 0.10 | ChemicalBook (Predicted) |

| Predicted logP | 1.95 | ChemSpider (ACD/Labs Prediction) |

| Predicted Boiling Point | 213.4 °C | EPA Suite |

| Predicted Melting Point | 32.01 °C | EPI Suite |

| Predicted Water Solubility | 6432.26 mg/L | EPA T.E.S.T. |

Note: Predicted values are generated using computational algorithms and should be confirmed by experimental methods.

Experimental Protocols

Accurate determination of physicochemical properties requires robust experimental design. The following sections detail standard methodologies for measuring pKa, logP, and aqueous solubility, which can be applied to this compound.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is a critical parameter influencing its ionization state at physiological pH.

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility. The initial solution is acidified with a strong acid (e.g., HCl).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature (e.g., 25 °C).

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Logical Workflow for pKa Determination:

logP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and distribution.

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Sample Preparation: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Equal volumes of the n-octanol and aqueous phases are combined in a flask and shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Experimental Workflow for logP Determination:

Aqueous Solubility Determination

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of aqueous buffer at a specific pH and temperature (e.g., pH 7.4, 37 °C).

-

Equilibration: The suspension is agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Data Analysis: The solubility is reported in units such as mg/mL or mol/L.

Workflow for Aqueous Solubility Determination:

References

In-Depth Technical Guide: 2-(5-Methyl-2-thienyl)ethanamine Hydrochloride (CAS Number 1215839-34-1)

Disclaimer: Publicly available scientific literature and databases contain limited information regarding the specific properties, biological activity, and experimental protocols for 2-(5-Methyl-2-thienyl)ethanamine Hydrochloride. This guide summarizes the available data and provides insights based on structurally similar compounds to aid researchers and drug development professionals. All information regarding biological activity and experimental procedures should be considered hypothetical until validated by direct experimental evidence for this specific compound.

Chemical Identity and Physicochemical Properties

This compound Hydrochloride is classified as a heterocyclic building block. Its basic chemical and physical properties, as compiled from chemical supplier databases, are presented below.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 1215839-34-1 | N/A |

| Molecular Formula | C₇H₁₂ClNS | [1] |

| Molecular Weight | 177.69 g/mol | [1] |

| Synonyms | 2-(5-Methylthiophen-2-yl)ethanamine hydrochloride, this compound HCL | N/A |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | N/A |

Note: Properties such as melting point, boiling point, and solubility are not available in the public domain.

Potential Biological Activity and Mechanism of Action (Hypothetical)

There is no direct experimental data on the biological activity of this compound Hydrochloride. However, its core structure, a 2-thienylethylamine moiety, is a bioisostere of phenethylamine. Phenethylamines are a well-known class of compounds that interact with monoamine systems in the central nervous system. Thiophene derivatives, in general, exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic effects.[1]

Based on this structural analogy, this compound Hydrochloride could potentially act as a ligand for monoamine receptors, such as serotonin (5-HT), dopamine (D), or adrenergic (α, β) receptors. For instance, many substituted phenethylamines are known agonists or antagonists at 5-HT₂ receptors.[2]

Hypothetical Signaling Pathway: Gq-Coupled 5-HT₂A Receptor Activation

If this compound were to act as an agonist at the 5-HT₂A receptor, a Gq-coupled G-protein coupled receptor (GPCR), it would likely trigger the phospholipase C (PLC) signaling cascade. This pathway is a common mechanism for many psychoactive phenethylamine derivatives.

Caption: Hypothetical Gq-coupled signaling pathway for 5-HT2A receptor activation.

Representative Experimental Protocols

No experimental protocols involving this compound Hydrochloride have been published. Below are representative methodologies for the synthesis of a related compound and for assessing the biological activity of a novel compound at a GPCR target.

Representative Synthesis of a 2-Thienylethylamine Derivative

The synthesis of 2-thienylethylamine derivatives often starts from 2-bromothiophene. The following is a generalized, multi-step protocol based on common organic chemistry reactions.[3][4]

Step 1: Grignard Reaction to form 2-Thiophene Ethanol. 2-bromothiophene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the Grignard reagent, 2-thienylmagnesium bromide. This is followed by a reaction with ethylene oxide at low temperature to yield 2-thiophene ethanol after an acidic workup.

Step 2: Conversion to an Alkyl Sulfonate. The resulting 2-thiophene ethanol is then reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding mesylate or tosylate, which is a good leaving group.

Step 3: Amination. The sulfonate intermediate is reacted with ammonia (often as liquid ammonia or a solution in an appropriate solvent) to displace the sulfonate group via nucleophilic substitution, yielding the final product, 2-thienylethylamine.[5]

Generalized Workflow for a Radioligand Binding Assay

To determine if the compound binds to a specific receptor (e.g., 5-HT₂A), a competitive radioligand binding assay is a standard method. This experiment measures the ability of the test compound to displace a known radioactive ligand that has high affinity and specificity for the target receptor.

Caption: Generalized workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This compound Hydrochloride (CAS 1215839-34-1) is a commercially available but poorly characterized chemical compound. While its structure suggests potential activity within the central nervous system, specifically as a modulator of monoamine receptors, there is currently no empirical data to support this hypothesis.

For researchers interested in this molecule, the immediate next steps would involve:

-

Full Physicochemical Characterization: Determining key properties like melting point, solubility in various solvents, and pKa.

-

In Vitro Pharmacological Profiling: Screening the compound against a panel of common CNS targets, such as GPCRs (serotonin, dopamine, adrenergic) and transporters, using binding and functional assays.

-

In Vitro ADME/Tox: Assessing metabolic stability, cell permeability, and cytotoxicity to determine its viability as a potential drug lead.

Without these fundamental studies, any discussion of its therapeutic potential or mechanism of action remains purely speculative.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 4. EP0522956A2 - Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom - Google Patents [patents.google.com]

- 5. Preparation of 2-(2'-thienyl) alkylamines and derivatives thereof and synthesis of 4,5,6,7- thieno [3,2-c] pyridine derivatives therefrom - Patent 0439404 [data.epo.org]

An In-depth Technical Guide on 2-(5-Methyl-2-thienyl)ethanamine Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data on 2-(5-Methyl-2-thienyl)ethanamine hydrochloride salt is limited. This guide compiles the available information and outlines potential experimental approaches based on structurally related compounds. All experimental protocols described herein are illustrative and have not been specifically validated for this compound.

Core Compound Information

This compound hydrochloride salt is a chemical compound classified under heterocyclic building blocks.[1] Its core structure consists of a methyl-substituted thiophene ring attached to an ethanamine group, supplied as a hydrochloride salt.

Chemical and Physical Properties

Limited quantitative data for this specific compound is available in the public domain. The following table summarizes the fundamental chemical properties that have been identified.

| Property | Value | Source |

| CAS Number | 1215839-34-1 | [1][2] |

| Molecular Formula | C₇H₁₂ClNS | [1] |

| Molecular Weight | 177.69 g/mol | [1] |

| Purity (Typical) | ≥95% | [1] |

Potential Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound hydrochloride salt are not available in the peer-reviewed literature. However, general methodologies for the synthesis and analysis of similar thienylethylamine derivatives can be adapted.

Hypothetical Synthesis Route

A plausible synthesis could involve the reduction of a corresponding nitrile or the reductive amination of a ketone. A potential synthetic workflow is outlined below. It is important to note that this is a generalized scheme and would require optimization.

Caption: A potential, non-validated synthetic workflow for this compound HCl.

Analytical Methods

For characterization and purity assessment, standard analytical techniques would be employed.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

To confirm the chemical structure, ¹H and ¹³C NMR spectra would be essential. While specific spectral data for this compound is not published, one could predict the expected chemical shifts and splitting patterns based on the structure.

2.2.2. High-Performance Liquid Chromatography (HPLC)

Purity analysis would likely be conducted using reverse-phase HPLC. A general method that could serve as a starting point for development is described below.

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Note: This is a generic method and would require optimization for baseline separation and peak shape.

The workflow for analytical characterization is as follows:

Caption: A standard workflow for the analytical characterization of a synthesized chemical compound.

Pharmacological Profile and Biological Activity

As of the latest literature review, there is no published information regarding the pharmacological profile, mechanism of action, or biological activity of this compound hydrochloride salt. Its structural similarity to other thienylethylamines, which can interact with various receptors and transporters in the central nervous system, suggests that it could be a candidate for neurological or psychiatric drug discovery research. However, without experimental data, any potential biological targets or signaling pathway involvement would be purely speculative.

Due to the absence of data on its biological activity, no signaling pathway or logical relationship diagrams can be generated at this time. Further research is required to elucidate the pharmacological properties of this compound.

References

An In-depth Technical Guide on the Molecular Structure and Potential Biological Activity of 2-(5-Methyl-2-thienyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-(5-Methyl-2-thienyl)ethanamine is limited in publicly accessible literature. This guide has been compiled using data from structurally related compounds to provide a representative technical overview. The experimental protocols, spectroscopic data, and biological activities described herein are illustrative and should be considered hypothetical until experimentally verified.

Introduction

This compound is a substituted thienylethylamine derivative. Structurally, it is an analog of the well-known phenethylamine class of compounds, where the phenyl ring is replaced by a 5-methyl-substituted thiophene ring. This substitution can significantly alter the molecule's physicochemical properties and its interaction with biological targets. Thiophene-containing compounds are of considerable interest in medicinal chemistry due to their diverse pharmacological activities. This guide provides a detailed overview of the molecular structure, potential synthetic routes, and predicted spectroscopic and biological properties of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a 2-thienyl group with a methyl substituent at the 5-position and an ethanamine side chain at the 2-position. The free base has the chemical formula C₇H₁₁NS. The hydrochloride salt form is also common, with the formula C₇H₁₂ClNS[1].

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| CAS Number | 1215839-34-1 | [1] |

| Molecular Formula | C₇H₁₂ClNS | [1] |

| Molecular Weight | 177.69 g/mol | [1] |

| Purity (typical) | >95% | [1] |

Synthesis and Experimental Protocols

Representative Synthesis Workflow

A potential synthetic pathway could start from 2-methylthiophene, proceed through a Vilsmeier-Haack formylation to yield 5-methyl-2-thiophenecarboxaldehyde, followed by a Henry reaction with nitromethane to form 1-(5-methyl-2-thienyl)-2-nitroethene, and finally, a reduction of the nitro group and the double bond to give the target amine.

Hypothetical Experimental Protocol for Reduction of 1-(5-Methyl-2-thienyl)-2-nitroethene

Materials:

-

1-(5-Methyl-2-thienyl)-2-nitroethene

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 1-(5-Methyl-2-thienyl)-2-nitroethene in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the starting material is consumed (monitored by TLC).

-

The reaction is cooled to 0 °C and quenched by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

-

The resulting precipitate is filtered off and washed with diethyl ether.

-

The combined organic phases are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation or by conversion to the hydrochloride salt and recrystallization.

Spectroscopic Characterization (Hypothetical Data)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.65 | d | 1H | Thiophene H-3 |

| ~6.50 | d | 1H | Thiophene H-4 |

| ~2.95 | t | 2H | -CH₂-Ar |

| ~2.80 | t | 2H | -CH₂-NH₂ |

| ~2.40 | s | 3H | -CH₃ |

| ~1.50 | br s | 2H | -NH₂ |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | Thiophene C-2 |

| ~138.0 | Thiophene C-5 |

| ~125.0 | Thiophene C-3 |

| ~123.0 | Thiophene C-4 |

| ~43.0 | -CH₂-NH₂ |

| ~30.0 | -CH₂-Ar |

| ~15.0 | -CH₃ |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H stretch (amine) |

| 2850-2960 | Medium | C-H stretch (aliphatic) |

| ~1590 | Medium | C=C stretch (thiophene ring) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~800 | Strong | C-H out-of-plane bend (thiophene) |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 141 | 40 | [M]⁺ |

| 112 | 100 | [M - CH₂NH₂]⁺ |

| 97 | 30 | [C₅H₅S]⁺ |

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively reported. However, based on its structural similarity to phenethylamines and other psychoactive compounds, it is plausible that it may interact with monoamine neurotransmitter systems[7][8][9][10][11].

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of related phenethylamine and thienylethylamine derivatives suggest that modifications to the aromatic ring and the amine side chain can significantly influence receptor binding affinity and functional activity[12][13][14][15]. The presence of the methyl group on the thiophene ring may enhance selectivity for certain receptor subtypes. It is hypothesized that this compound could act as a ligand for dopamine and/or serotonin receptors[16][17][18][19].

Postulated Signaling Pathways

Given the potential interaction with dopamine and serotonin receptors, which are G-protein coupled receptors (GPCRs), this compound could modulate downstream signaling cascades involving adenylyl cyclase and phospholipase C.

If acting as an agonist at D1-like dopamine receptors, the compound would be expected to stimulate the Gαs/olf pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA)[20][21][22].

References

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review [ouci.dntb.gov.ua]

- 2. EP0522956A2 - Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom - Google Patents [patents.google.com]

- 3. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 4. EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof - Google Patents [patents.google.com]

- 5. Study on the Synthesis of 2-Thiophene-2-yl-ethylamine - Dissertation [m.dissertationtopic.net]

- 6. US4874876A - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof - Google Patents [patents.google.com]

- 7. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BJOC - 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space [beilstein-journals.org]

- 13. 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 22. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

Spectroscopic and Synthetic Profile of 2-(5-Methyl-2-thienyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the compound 2-(5-Methyl-2-thienyl)ethanamine. Given the limited availability of direct experimental data for this specific molecule, this guide consolidates predicted spectroscopic information and established synthetic methodologies for structurally related compounds to serve as a valuable resource for researchers.

Spectroscopic Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| -CH₃ (on thiophene) | ~2.4 | Singlet | - |

| -CH₂- (adjacent to thiophene) | ~2.9 - 3.1 | Triplet | ~7 |

| -CH₂- (adjacent to amine) | ~2.8 - 3.0 | Triplet | ~7 |

| -NH₂ | ~1.5 - 2.5 | Broad Singlet | - |

| Thiophene H-3 | ~6.6 | Doublet | ~3.5 |

| Thiophene H-4 | ~6.5 | Doublet | ~3.5 |

Note: Predicted shifts are relative to tetramethylsilane (TMS) at 0.00 ppm. Solvent effects can cause variations.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| -CH₃ (on thiophene) | ~15 |

| -CH₂- (adjacent to thiophene) | ~30 |

| -CH₂- (adjacent to amine) | ~42 |

| Thiophene C-2 | ~145 |

| Thiophene C-3 | ~125 |

| Thiophene C-4 | ~123 |

| Thiophene C-5 | ~138 |

Note: Predicted shifts are relative to TMS at 0.00 ppm. Solvent effects can cause variations.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium to Strong |

| C=C Stretch (thiophene) | 1500 - 1600 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

| C-S Stretch (thiophene) | 600 - 800 | Medium |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| m/z | Proposed Fragment |

| 141 | [M]⁺ (Molecular Ion) |

| 124 | [M - NH₃]⁺ |

| 111 | [M - CH₂NH₂]⁺ |

| 97 | [C₅H₅S]⁺ (Thienyl methyl cation) |

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be adapted from established methods for the synthesis of 2-phenylethylamine and 2-(2-thienyl)ethanamine. The proposed pathway involves the reduction of a corresponding nitrile or nitroalkene intermediate, which can be synthesized from 2-methyl-5-thiophenecarboxaldehyde.

Proposed Synthesis of this compound

This proposed two-step synthesis starts from the commercially available 2-methyl-5-thiophenecarboxaldehyde.

Step 1: Synthesis of 2-(5-Methyl-2-thienyl)acetonitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-5-thiophenecarboxaldehyde (1.0 eq) in a suitable solvent such as ethanol.

-

Reagent Addition: Add a solution of sodium cyanide (1.1 eq) in water to the flask.

-

Acidification: Slowly add a solution of a strong acid, such as hydrochloric acid, dropwise to the reaction mixture while maintaining the temperature below 20°C.

-

Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Extract the reaction mixture with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(5-methyl-2-thienyl)acetonitrile.

Step 2: Reduction of 2-(5-Methyl-2-thienyl)acetonitrile to this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Substrate Addition: Slowly add a solution of 2-(5-methyl-2-thienyl)acetonitrile (1.0 eq) in the same anhydrous solvent to the suspension of the reducing agent, maintaining a gentle reflux.

-

Reaction: After the addition is complete, reflux the reaction mixture for several hours until the nitrile is completely consumed (monitored by TLC or IR spectroscopy).

-

Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Workup: Filter the resulting solid and wash it thoroughly with the reaction solvent. Dry the combined filtrate over anhydrous potassium carbonate and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties and a viable synthetic approach for this compound. Researchers are encouraged to use this information as a starting point for their own experimental work, with the understanding that optimization of the synthetic protocol and experimental verification of the spectroscopic data will be necessary.

"NMR spectrum of 2-(5-Methyl-2-thienyl)ethanamine"

In-depth Technical Guide: NMR Spectrum of 2-(5-Methyl-2-thienyl)ethanamine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Introduction

This compound is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its application and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This guide provides a detailed overview of the NMR spectral data for this compound.

Data Presentation: Quantitative NMR Data

A comprehensive search of publicly available scientific literature and spectral databases did not yield experimentally determined ¹H and ¹³C NMR data for this compound. While spectral data for structurally related compounds are available, direct quantitative data including chemical shifts (δ), coupling constants (J), and multiplicities for the target molecule could not be located.

For progress in research and development involving this compound, experimental determination of its NMR spectra is essential. The following tables are provided as a template for the presentation of such data once it is acquired.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ | ~2.4 | s | - |

| -CH₂- (thiophene ring) | ~2.9 | t | ~7 |

| -CH₂- (amine) | ~3.0 | t | ~7 |

| Thiophene H₃ | ~6.6 | d | ~3.5 |

| Thiophene H₄ | ~6.7 | d | ~3.5 |

| -NH₂ | Variable | br s | - |

Note: These are predicted values based on analogous structures and may vary from experimental results.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~15 |

| -CH₂- (thiophene ring) | ~30 |

| -CH₂- (amine) | ~42 |

| Thiophene C₃ | ~123 |

| Thiophene C₄ | ~125 |

| Thiophene C₅ | ~138 |

| Thiophene C₂ | ~145 |

Note: These are predicted values and should be confirmed by experimental data.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. As no specific experimental data was found, a general methodology for acquiring high-quality NMR spectra for a compound like this compound is provided below.

General Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on the solubility of the compound). The choice of solvent can affect chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The sample should be shimmed to achieve a homogeneous magnetic field, which is critical for obtaining sharp spectral lines.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectrum to the internal standard.

-

Mandatory Visualization

Logical relationships and experimental workflows can be effectively communicated through diagrams. Below are examples of how such information could be visualized using the DOT language once the necessary data and processes are established.

Logical Relationship of Protons in this compound

Caption: Predicted proton connectivity and through-space relationships.

Experimental Workflow for NMR Analysis

Caption: A generalized workflow for NMR-based structural analysis.

Conclusion

While a definitive, experimentally-derived NMR spectrum for this compound is not currently available in the public domain, this guide provides the necessary framework for its acquisition, analysis, and presentation. The provided templates for data tables, a generalized experimental protocol, and illustrative diagrams offer a clear path forward for researchers working with this compound. The experimental determination of the NMR data is a critical next step for the full structural characterization of this compound and will be invaluable for its future applications in scientific research and development.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mass Spectrometry of 2-(5-Methyl-2-thienyl)ethanamine

Introduction

This compound is a substituted thiophene derivative with a structural resemblance to phenethylamine-based compounds, a class known for its diverse pharmacological activities. As with any compound intended for pharmaceutical research or development, rigorous analytical characterization is paramount. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the identification, quantification, and structural elucidation of such molecules. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, including detailed experimental protocols and an analysis of its predicted fragmentation pathways. The information presented here is intended to support researchers in developing and validating analytical methods for this and structurally related compounds.

Predicted Mass Spectrum Data

While a publicly available, experimentally derived mass spectrum for this compound is not readily found in the literature, its fragmentation pattern under electron ionization (EI) can be predicted based on established principles of mass spectrometry for analogous structures, such as phenethylamines and other thiophene derivatives. The primary fragmentation pathways are expected to involve cleavage of the ethylamine side chain and fragmentation involving the substituted thiophene ring.

The molecular weight of this compound (C₈H₁₁NS) is 153.25 g/mol . The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their proposed origin.

| m/z | Predicted Relative Intensity | Proposed Ion Structure | Fragmentation Pathway |

| 153 | Moderate | [C₈H₁₁NS]⁺ | Molecular Ion (M⁺) |

| 138 | Low | [C₇H₈NS]⁺ | Loss of a methyl radical (-CH₃) from the molecular ion. |

| 111 | High (Base Peak) | [C₆H₇S]⁺ | β-cleavage (benzylic cleavage) with loss of the ethylamine radical. |

| 44 | Moderate to High | [C₂H₆N]⁺ | α-cleavage leading to the formation of the [CH₂NH₂]⁺ iminium ion, or cleavage of the bond between the thiophene ring and the ethylamine side chain. |

Key Fragmentation Pathways

The fragmentation of this compound in an EI source is primarily driven by the stability of the resulting carbocations. The thiophene ring, being aromatic, can stabilize an adjacent positive charge, making β-cleavage a highly favorable pathway.

dot

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocols

A robust and reliable analytical method is crucial for the analysis of this compound. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for volatile and thermally stable compounds like this. The following is a generalized protocol that can serve as a starting point for method development.

1. Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Create a series of working standards by serial dilution to establish a calibration curve for quantitative analysis.

-

Sample Extraction (from a biological matrix): For analysis in matrices like plasma or urine, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.

-

LLE Protocol:

-

To 1 mL of the sample, add an appropriate internal standard.

-

Adjust the pH to >10 with a suitable base (e.g., 1M NaOH) to ensure the analyte is in its free base form.

-

Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

-

Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase or derivatizing agent.

-

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Inlet: Splitless injection at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Acquisition Mode: Full scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis, monitoring ions such as m/z 153, 111, and 44.

-

Experimental Workflow

The overall process for the analysis of this compound can be visualized as a sequential workflow, from sample receipt to final data analysis.

dot

Caption: A typical GC-MS experimental workflow for the analysis of small molecules.

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The predicted fragmentation pattern, centered around the stable 5-methyl-2-thienylmethyl cation at m/z 111, offers a strong basis for the identification of this compound. The detailed experimental protocol for GC-MS analysis serves as a practical starting point for method development and validation. For researchers in drug discovery and development, a thorough understanding of these analytical principles is essential for ensuring the quality, safety, and efficacy of novel chemical entities. Further studies involving high-resolution mass spectrometry (HRMS) would be beneficial for confirming the elemental composition of the fragment ions and for metabolite identification studies.

The Biological Versatility of 2-Thienylethylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-thienylethylamine scaffold, a bioisostere of the well-known phenethylamine pharmacophore, has garnered significant attention in medicinal chemistry. Its structural similarity to endogenous monoamines and various psychoactive substances has led to the exploration of its derivatives for a wide range of biological activities. This technical guide provides an in-depth overview of the synthesis, biological targets, and therapeutic potential of 2-thienylethylamine derivatives, with a focus on their interactions with key central nervous system (CNS) receptors and their potential as antimicrobial and antiprotozoal agents.

Synthesis of 2-Thienylethylamine Derivatives

The synthesis of the core 2-thienylethylamine structure can be achieved through several routes. A common method involves the reduction of 2-(2-nitrovinyl)thiophene, which can be prepared by the condensation of 2-thiophenecarboxaldehyde with nitromethane. Another approach utilizes the reduction of 2-thiopheneacetonitrile.

Derivatization at the amine is a key strategy to modulate the pharmacological profile.

-

N-Alkylation: Reaction of 2-thienylethylamine with alkyl halides or reductive amination of 2-thienylacetaldehyde with primary or secondary amines affords N-alkylated derivatives.

-

N-Acylation: Acylation of the primary amine with acyl chlorides or carboxylic acid anhydrides yields the corresponding N-acyl derivatives, including amides and ureas.

A general synthetic workflow for creating a library of N-substituted 2-thienylethylamine derivatives is depicted below.

Caption: General synthetic workflow for N-substituted 2-thienylethylamine derivatives.

Biological Activities and Quantitative Data

2-Thienylethylamine derivatives have been investigated for their activity at several biological targets. The following sections summarize the key findings and present available quantitative data.

Dopamine Transporter (DAT) Interactions

The dopamine transporter is a crucial protein in the regulation of dopaminergic neurotransmission and is a primary target for psychostimulants and antidepressants. The structural similarity of 2-thienylethylamine to dopamine suggests its derivatives as potential DAT ligands.

Quantitative Data for Phenethylamine and Related Derivatives at the Dopamine Transporter

| Compound | Structure | DAT Ki (nM) | Reference |

| Dopamine | 1680 | [1] | |

| N-Methyl-2-phenylethylamine | 1230 | [1] | |

| N,N-Dimethyl-2-phenylethylamine | 1090 | [1] | |

| 2-(Thiophen-2-yl)ethan-1-amine | 878.5 | [1] | |

| N-Methyl-2-(thiophen-2-yl)ethan-1-amine | 360.5 | [1] |

Serotonin 5-HT2A Receptor Interactions

The 5-HT2A receptor is a key target for psychedelic drugs and atypical antipsychotics. Phenethylamine derivatives, particularly those with methoxy substitutions on the phenyl ring, are known to have high affinity for this receptor. The 2-thienyl moiety can be considered a bioisosteric replacement for the phenyl ring in these compounds.

Quantitative Data for Phenethylamine Derivatives at the 5-HT2A Receptor

| Compound | Structure | 5-HT2A Ki (nM) | Reference |

| 2,5-Dimethoxy-4-iodophenethylamine (2C-I) | 7.9 | [2] | |

| 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25C-NBOMe) | 0.044 | [3] | |

| 2-(2,5-Dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine (25D-NBOMe) | 0.051 | [2] |

Antimicrobial Activity

Several studies have explored the antimicrobial potential of thiophene-containing compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some N-acyl-2-thienylethylamine and related derivatives against various bacterial strains.

Antimicrobial Activity (MIC in µg/mL) of Thiophene Derivatives

| Compound | Structure | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | 125 | 250 | 62.5 | 125 | [4] | |

| N-(6-methylpyridin-2-yl)thiophene-2-carboxamide | 250 | 125 | 125 | 250 | [4] | |

| Thiophene-2-carboxylic acid (4-chlorophenyl)amide | >500 | >500 | 250 | 500 | [5] |

Antileishmanial Activity

Thiophene derivatives have emerged as a promising class of compounds in the search for new treatments for leishmaniasis. The table below presents the 50% inhibitory concentration (IC50) values for some 2-aminothiophene derivatives against Leishmania amazonensis.

Antileishmanial Activity (IC50 in µM) of 2-Aminothiophene Derivatives

| Compound | Structure | Promastigotes | Amastigotes | Reference |

| SB-44 | 7.37 | 15.82 | [6] | |

| SB-83 | 3.37 | 18.5 | [6] | |

| SB-200 | 3.65 | 20.09 | [6] |

Note: While these compounds are not direct N-substituted derivatives of 2-thienylethylamine, they highlight the potential of the substituted thiophene core in antileishmanial drug discovery.

Signaling Pathways

Dopamine Transporter (DAT) Signaling

The primary function of DAT is the reuptake of dopamine from the synaptic cleft. This process is regulated by various intracellular signaling cascades, including those involving protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). Phosphorylation of the transporter can lead to its internalization, reducing dopamine clearance.

Caption: Simplified overview of dopamine transporter (DAT) regulation.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: The canonical Gq/11 signaling pathway of the 5-HT2A receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2-thienylethylamine derivatives.

Dopamine Transporter (DAT) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine transporter.

Materials:

-

Rat striatal tissue or cells expressing human DAT (hDAT)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligand: [³H]WIN 35,428 or other suitable DAT-selective radioligand

-

Non-specific binding determinator: GBR 12909 (10 µM) or unlabeled WIN 35,428 (1 µM)

-

Test compounds (2-thienylethylamine derivatives) at various concentrations

-

96-well microplates

-

Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethylenimine (PEI)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total binding wells: Assay buffer.

-

Non-specific binding wells: Non-specific binding determinator.

-

Competition wells: Test compound at various concentrations.

-

-

Add the radioligand to all wells at a concentration near its Kd.

-

Add the membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a DAT radioligand binding assay.

5-HT2A Receptor Functional Assay (Calcium Flux)

Objective: To determine the functional potency (EC50) and efficacy of test compounds as agonists or antagonists at the 5-HT2A receptor.

Materials:

-

CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A receptor

-

Cell culture medium (e.g., DMEM/F12)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM)

-

Pluronic F-127

-

Reference agonist (e.g., serotonin)

-

Reference antagonist (e.g., ketanserin)

-

Test compounds (2-thienylethylamine derivatives)

-

96- or 384-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed the 5-HT2A expressing cells into the microplates and allow them to adhere overnight.

-

Dye Loading: Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1-2 hours at 37°C.

-

Compound Preparation: Prepare serial dilutions of the test compounds, reference agonist, and reference antagonist in assay buffer.

-

Measurement: Place the plate in the fluorescence plate reader.

-

Agonist Mode: Establish a baseline fluorescence reading. Inject the test compound or reference agonist and record the change in fluorescence over time.

-

Antagonist Mode: Pre-incubate the cells with the test compound or reference antagonist for a defined period. Establish a baseline fluorescence reading. Inject the reference agonist at a concentration that gives a submaximal response (e.g., EC80) and record the change in fluorescence.

-

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Agonist Mode: Plot the peak fluorescence response against the log concentration of the agonist to determine the EC50 and Emax values.

-

Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50 value.

-

Caption: Experimental workflow for a 5-HT2A calcium flux assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against various bacterial strains.

Materials:

-

Bacterial strains of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds (2-thienylethylamine derivatives)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound and make serial two-fold dilutions in CAMHB directly in the 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vitro Antileishmanial Assay (Amastigote Stage)

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the intracellular amastigote form of Leishmania.

Materials:

-

Leishmania species (e.g., L. amazonensis, L. donovani)

-

Macrophage cell line (e.g., J774.A1 or primary peritoneal macrophages)

-

Culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum)

-

Test compounds (2-thienylethylamine derivatives)

-

Reference drug (e.g., Amphotericin B)

-

96-well microplates

-

Giemsa stain

-

Microscope

Procedure:

-

Macrophage Plating: Seed macrophages into a 96-well plate and allow them to adhere.

-

Infection: Infect the macrophage monolayer with stationary-phase Leishmania promastigotes. Incubate to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Compound Treatment: Remove non-phagocytosed promastigotes by washing. Add fresh medium containing serial dilutions of the test compounds or reference drug.

-

Incubation: Incubate the plates for an appropriate period (e.g., 72 hours).

-

Assessment of Infection: Fix the cells and stain with Giemsa. Determine the number of amastigotes per macrophage and the percentage of infected macrophages by microscopic examination.

-

Data Analysis: Calculate the infection index (percentage of infected cells × average number of amastigotes per cell). Plot the percentage inhibition of the infection index against the log concentration of the test compound to determine the IC50 value.

Caption: Workflow for in vitro antileishmanial amastigote assay.

Conclusion

2-Thienylethylamine derivatives represent a versatile scaffold with demonstrated and potential activity across a range of biological targets. Their interactions with key CNS proteins like the dopamine transporter and the 5-HT2A receptor highlight their potential for the development of novel therapeutics for neurological and psychiatric disorders. Furthermore, emerging evidence of their antimicrobial and antileishmanial properties opens up new avenues for research in infectious diseases. The structure-activity relationships, though not yet fully elucidated for a comprehensive set of 2-thienylethylamine analogs, suggest that strategic modifications to the thiophene ring and the ethylamine side chain can significantly influence potency and selectivity. This technical guide provides a foundational resource for researchers to further explore the rich pharmacology of this promising class of compounds.

References

- 1. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-thiophene derivatives present antileishmanial activity mediated by apoptosis and immunomodulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Pharmacological Effects of 2-(5-Methyl-2-thienyl)ethanamine: A Prospective Analysis

An In-depth Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive theoretical exploration of the potential pharmacological profile of 2-(5-Methyl-2-thienyl)ethanamine, a molecule for which public domain pharmacological data is currently scarce. By examining the structure-activity relationships of analogous 2-thienylethylamines and their phenethylamine bioisosteres, we infer potential biological targets and mechanisms of action. This whitepaper is intended to serve as a foundational guide for researchers initiating studies on this compound, outlining potential areas of investigation, and providing detailed hypothetical experimental protocols and conceptual frameworks for its pharmacological characterization.

Introduction

The thiophene ring's electronic properties and its ability to engage in hydrogen bonding can influence receptor binding and metabolic stability.[2] The addition of a methyl group can further modulate these properties through steric and electronic effects, potentially enhancing selectivity for specific biological targets.

Inferred Pharmacological Profile

Based on the pharmacology of structurally related 2-thienylethylamines and substituted phenethylamines, we can hypothesize a range of potential biological targets for this compound.

Potential Molecular Targets

The primary amine and the aromatic ring system are key features that suggest potential interactions with the following targets:

-

Monoamine Transporters: Like many phenethylamines, this compound could act as a substrate and/or inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The relative potency at these transporters would determine its stimulant or empathogenic potential.

-

Serotonin (5-HT) Receptors: Phenethylamine and its analogs are known to interact with various 5-HT receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[1] Agonism at the 5-HT2A receptor is associated with psychedelic effects.

-

Dopamine (D) Receptors: Direct interaction with dopamine receptors (D1 and D2 families) is another possibility, which could contribute to its stimulant and behavioral effects.[1]

-

Sigma (σ) Receptors: Sigma receptors (σ1 and σ2) are known to bind a wide variety of psychoactive compounds, and phenethylamine derivatives have shown affinity for these receptors.[1]

-

NMDA Receptors: Some thiophene-containing compounds have been shown to interact with the NMDA receptor, suggesting a potential for dissociative or neuroprotective effects.[3]

-

GABA Receptors: Derivatives of 2-(acylamino)thiophene have been identified as positive allosteric modulators of the GABAB receptor.[4] While the ethanamine side chain is different, an interaction with GABAergic systems cannot be entirely ruled out.

Hypothetical Structure-Activity Relationships (SAR)

The introduction of a methyl group at the 5-position of the thiophene ring is a critical structural modification.

-

Increased Lipophilicity: The methyl group will increase the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier.

-

Steric Influence: The methyl group could sterically hinder or favorably interact with the binding pockets of specific receptors or transporters, thereby influencing binding affinity and selectivity.

-

Electronic Effects: The electron-donating nature of the methyl group could alter the electron density of the thiophene ring, potentially affecting its interaction with biological targets.

Proposed Experimental Characterization

To elucidate the pharmacological profile of this compound, a systematic in vitro and in vivo evaluation is proposed.

In Vitro Assays